N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C20H18ClN3O5S2 It is known for its complex structure, which includes a chlorophenyl group, a phenylsulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-bromophenylsulfone to form 2-(4-chlorophenoxy)phenylsulfone. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide
- 2-(4-Chlorophenoxy)-N-(4-(phenylsulfamoyl)phenyl)acetamide
Uniqueness
N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
827577-00-4 |
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Molecular Formula |
C20H17ClN2O4S |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[4-[[2-(4-chlorophenoxy)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-14(24)22-16-8-12-18(13-9-16)28(25,26)23-19-4-2-3-5-20(19)27-17-10-6-15(21)7-11-17/h2-13,23H,1H3,(H,22,24) |
InChI Key |
QXDLWDSVWRHEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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